molecular formula C7H13N3 B3003336 3-(1H-pyrazol-1-yl)butan-2-amine CAS No. 956805-00-8

3-(1H-pyrazol-1-yl)butan-2-amine

Cat. No.: B3003336
CAS No.: 956805-00-8
M. Wt: 139.202
InChI Key: JUJSJFUYRXZKCK-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)butan-2-amine (CAS: 956805-00-8) is a secondary amine derivative featuring a pyrazole ring attached to the third carbon of a butan-2-amine backbone. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol .

Properties

IUPAC Name

3-pyrazol-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(8)7(2)10-5-3-4-9-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSJFUYRXZKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)N1C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956805-00-8
Record name 3-(1H-pyrazol-1-yl)butan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)butan-2-amine typically involves the condensation of 1H-pyrazole with butan-2-amine under controlled conditions. One common method includes the reaction of 1H-pyrazole with 2-bromo-1-butene followed by amination . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

3-(1H-pyrazol-1-yl)butan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

The position of the pyrazole moiety and the amine group significantly influences physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Amine Position Pyrazole Position Key Features References
3-(1H-Pyrazol-1-yl)butan-2-amine C₇H₁₃N₃ 139.20 C2 (secondary) C3 Secondary amine; moderate steric hindrance
4-(1H-Pyrazol-1-yl)butan-2-amine C₇H₁₃N₃ 139.20 C2 (secondary) C4 Extended carbon chain; altered conformation
2-(1H-Pyrazol-1-yl)butan-1-amine C₇H₁₃N₃ 139.20 C1 (primary) C2 Primary amine; higher nucleophilicity
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride C₉H₁₆ClN₃ 268.58 C2 (secondary) C1 Steric bulk from dimethyl groups; hydrochloride salt enhances solubility

Key Observations :

  • Primary vs. Secondary Amines : The primary amine in 2-(1H-pyrazol-1-yl)butan-1-amine exhibits greater nucleophilicity compared to the secondary amines in C2/C3/C4 analogs, influencing reactivity in alkylation or acylation reactions .
  • Conformational Flexibility : The 4-pyrazole derivative () may adopt distinct conformations due to its extended chain, altering solubility and target engagement .

Substituent Effects and Halogenated Derivatives

Halogenation and cycloalkyl substituents further diversify properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties References
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 256.11 Bromine at C4; branched alkyl Enhanced electrophilicity; potential halogen bonding
1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine C₁₀H₁₇N₃ 179.26 Cyclopropyl at C5 Increased lipophilicity; ring strain effects
[3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride C₉H₁₀Cl₂N₄ 256.11 Aromatic ring linkage High water solubility (salt form)

Key Observations :

  • Halogenation : Bromine in 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays and formulation .

Physicochemical and Spectral Properties

  • Solubility : Free amines (e.g., this compound) generally exhibit lower water solubility compared to salt forms. For instance, [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride is highly soluble in water and alcohol .
  • Crystallography : Structural validation via X-ray diffraction (using programs like SHELXL) is critical for confirming stereochemistry and hydrogen-bonding networks in these analogs .

Research and Application Gaps

While commercial availability (e.g., Enamine Ltd, AldrichCPR catalogs) confirms synthetic feasibility , detailed pharmacological or toxicological data for this compound remain scarce. Comparative studies on bioavailability, metabolic stability, and target selectivity across this chemical class are needed to prioritize lead compounds.

Biological Activity

3-(1H-pyrazol-1-yl)butan-2-amine, a compound featuring a pyrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C7H12N4\text{C}_7\text{H}_{12}\text{N}_4

The synthesis typically involves the reaction of butan-2-one with hydrazine to form the pyrazole ring, followed by alkylation to introduce the butan-2-amine functionality. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values ranging from 73 to 84 µM against different tumor cell lines, suggesting that modifications in the pyrazole structure can enhance biological activity .

Anti-inflammatory Effects

In vivo studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways. One study highlighted that certain aminopyrazole compounds reduced microglial activation and astrocyte proliferation in models of neuroinflammation, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Pyrazole derivatives have also been associated with antioxidant properties, potentially reducing oxidative stress in cells .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Activity Type
This compoundStructure73 - 84Anticancer
Methyl 3-amino-5-(2-nitrophenylamino)-1H-pyrazoleStructure50 - 70Anticancer
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineStructure0.127 - 0.560CDK Inhibitor

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative activity against ovarian cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at S and G2/M phases .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of aminopyrazoles in models of oxidative stress. The findings suggested that these compounds could mitigate glutamate-induced neurotoxicity in neuronal cells, highlighting their potential for treating neurodegenerative disorders .

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